Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-
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Overview
Description
Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- is a chemical compound with a unique spiro structure, characterized by a spiro linkage between a dioxane ring and a decane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol. This reaction forms the spiro linkage, resulting in the desired compound . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted spiro compounds .
Scientific Research Applications
Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 2-(1,4-Dioxaspiro[4.5]dec-8-ylidene)ethyl acetate
Comparison: Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- is unique due to its specific spiro linkage and the presence of an ethanol group. This structural feature distinguishes it from similar compounds, providing distinct chemical reactivity and biological activity. The presence of the ethanol group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in various applications .
Properties
CAS No. |
118006-31-8 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethanol |
InChI |
InChI=1S/C10H16O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h3,11H,1-2,4-8H2 |
InChI Key |
FZDKNEOUCWHORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=CCO)OCCO2 |
Origin of Product |
United States |
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